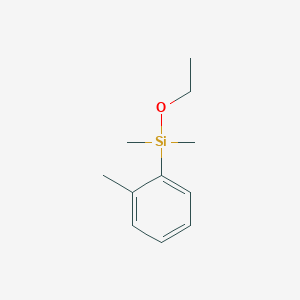
Ethoxy(dimethyl)(2-methylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(dimethyl)(2-methylphenyl)silane: is an organosilicon compound with the molecular formula C11H18OSi . It is a derivative of silane, where the silicon atom is bonded to an ethoxy group, two methyl groups, and a 2-methylphenyl group. This compound is used in various chemical applications due to its unique properties, including its ability to form stable bonds with organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)(2-methylphenyl)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with 2-methylphenol in the presence of a base, followed by the addition of ethanol to introduce the ethoxy group. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethoxy(dimethyl)(2-methylphenyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ethoxy group can be hydrolyzed to form silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes.
Substitution: Depending on the substituent, various organosilicon compounds.
Aplicaciones Científicas De Investigación
Ethoxy(dimethyl)(2-methylphenyl)silane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethoxy(dimethyl)(2-methylphenyl)silane involves its ability to form stable bonds with both organic and inorganic materials. The silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile compound for various applications. The ethoxy group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s stability and functionality .
Comparación Con Compuestos Similares
- Dimethylphenylsilane
- Ethoxydimethylphenylsilane
- Dimethyl(2-methylphenyl)silane
Comparison: Ethoxy(dimethyl)(2-methylphenyl)silane is unique due to the presence of both ethoxy and 2-methylphenyl groups, which provide distinct reactivity and properties compared to similar compounds. For example, the ethoxy group allows for hydrolysis and condensation reactions, while the 2-methylphenyl group provides steric hindrance and electronic effects that influence the compound’s reactivity and stability .
Propiedades
Número CAS |
102992-82-5 |
|---|---|
Fórmula molecular |
C11H18OSi |
Peso molecular |
194.34 g/mol |
Nombre IUPAC |
ethoxy-dimethyl-(2-methylphenyl)silane |
InChI |
InChI=1S/C11H18OSi/c1-5-12-13(3,4)11-9-7-6-8-10(11)2/h6-9H,5H2,1-4H3 |
Clave InChI |
OSYPLQKFKSOBMX-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


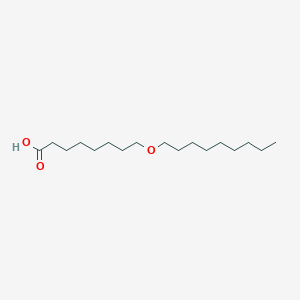
![(E)-1-[4-(Naphthalen-1-yl)phenyl]-2-phenyldiazene](/img/structure/B14338353.png)
![Ethyl bicyclo[4.1.0]hepta-2,4-diene-7-carboxylate](/img/structure/B14338375.png)
dimethylsilane](/img/structure/B14338378.png)
![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)

![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

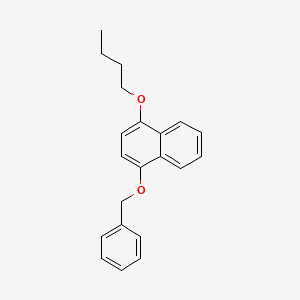

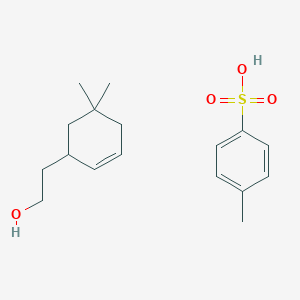
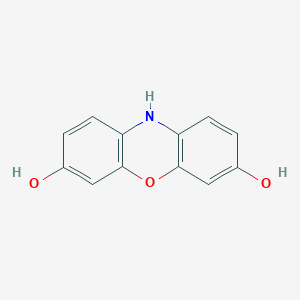
![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)
